molecular formula C8H11NO4S2 B022857 Erdosteine CAS No. 105426-14-0

Erdosteine

Cat. No.: B022857
CAS No.: 105426-14-0
M. Wt: 249.3 g/mol
InChI Key: QGFORSXNKQLDNO-UHFFFAOYSA-N
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Scientific Research Applications

Chronic Obstructive Pulmonary Disease (COPD)

Erdosteine has been extensively studied for its efficacy in managing COPD:

  • RESTORE Study Findings : This pivotal study demonstrated that this compound significantly reduces the frequency of acute exacerbations and shortens their duration. Patients treated with this compound experienced fewer hospitalizations and improved quality of life metrics compared to placebo groups .
  • Long-term Treatment : this compound is considered beneficial for long-term management of COPD due to its ability to decrease cough severity and sputum production during infectious exacerbations .

Bronchiectasis

Recent trials, such as the BETTER trial, have investigated this compound's role in bronchiectasis:

  • Study Design : A randomized controlled trial is underway to assess the impact of this compound on exacerbation rates in patients with bronchiectasis. Preliminary results suggest that regular use may lead to fewer exacerbations and improved clinical outcomes .

Acute Respiratory Infections

This compound has shown promise in treating acute respiratory infections, particularly in pediatric populations:

  • Safety Profile : Studies involving approximately 500 children indicated that this compound is safe and well-tolerated when used for short-term treatment of respiratory infections .

Case Studies and Research Findings

StudyPopulationFindings
Aubier et al., 1999COPD patientsSignificant reduction in cough severity and frequency; reduced hospitalization rates .
Moretti et al., 2004Stable COPDImprovement in health-related quality of life; lower disease-related costs compared to placebo .
BETTER TrialBronchiectasis patientsOngoing study; aims to confirm reduced exacerbation rates with long-term this compound use .

Comparative Efficacy

This compound has been compared with other thiol compounds like N-acetylcysteine (NAC):

  • Superior Efficacy : Animal studies suggest that this compound may offer better outcomes than NAC in specific contexts, such as preventing mortality from acute lead or mercury intoxication .

Biological Activity

Erdosteine is a thiol-based compound primarily recognized for its mucolytic properties, which have been extensively studied in the context of respiratory diseases. Beyond its mucolytic effects, recent research has unveiled a range of biological activities including antioxidant, anti-inflammatory, and potential antimicrobial properties. This article presents a comprehensive overview of the biological activity of this compound, supported by clinical studies, case reports, and relevant data.

Mucolytic Activity

This compound was originally developed as a mucolytic agent to treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by excessive mucus production. The RESTORE study demonstrated that this compound significantly reduced the duration of exacerbations in COPD patients, leading to longer periods free from symptoms compared to placebo .

Key Findings from the RESTORE Study:

  • Participants: 445 patients with stable COPD.
  • Results:
    • Reduction in acute exacerbations by 19.4%.
    • Decrease in the duration of exacerbations by 24.6%.
    • Improved patient-reported outcomes on disease severity .

Antioxidant Properties

This compound exhibits notable antioxidant activity through its metabolite, Met 1, which scavenges reactive oxygen species (ROS). In vitro studies have shown that Met 1 effectively reduces hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), demonstrating an affinity comparable to glutathione (GSH) . This antioxidant effect is crucial in mitigating oxidative stress associated with various inflammatory conditions.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been substantiated by several studies. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in various models . For instance:

  • In mouse models, this compound inhibited lipopolysaccharide (LPS)-induced neutrophil influx and apoptosis in bronchial epithelium .

Clinical Case Studies

Several clinical trials have explored the efficacy of this compound beyond its mucolytic action:

  • BETTER Trial : Investigated the effects of this compound on bronchiectasis patients. The primary outcome was the rate of exacerbations over 12 months, with secondary outcomes including quality of life and lung function metrics .
  • Antibiotic Enhancement : A recent study indicated that this compound enhances the effectiveness of antibiotics against biofilm-associated bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This compound facilitated antibiotic penetration into biofilms and disrupted their extracellular matrix, significantly improving bacterial clearance .

Data Table: Summary of Clinical Trials Involving this compound

StudyDesignPopulationPrimary OutcomeKey Findings
RESTORE StudyMulticenter RCT445 COPD patientsRate & duration of exacerbationsReduced exacerbation rate by 19.4%
BETTER TrialMulticenter RCT194 bronchiectasis patientsRate of exacerbationsOngoing assessment with expected outcomes on QoL
Antibiotic Enhancement StudyIn vitroMRSA biofilmsBacterial viability reductionEnhanced antibiotic efficacy with this compound

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying Erdosteine’s mucolytic, antioxidant, and anti-inflammatory effects?

this compound’s active metabolite, Met 1, exhibits mucolytic activity by disrupting disulfide bonds in mucus glycoproteins. Its antioxidant properties arise from scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, while anti-inflammatory effects involve suppressing NF-κB activation and modulating cytokines (e.g., reducing IL-5, IL-13, and increasing IL-10) . Methodologically, these mechanisms can be studied using in vitro assays (e.g., LPS-induced NF-κB activation models) and in vivo oxidative stress models (e.g., cigarette smoke-induced lung damage).

Q. How does this compound’s pharmacokinetic profile influence its therapeutic efficacy in chronic respiratory diseases?

this compound is a prodrug metabolized to Met 1, with an elimination half-life of ~1.46 hours. Its rapid absorption and conversion ensure sustained mucolytic and antioxidant effects. Researchers should analyze plasma and tissue metabolite concentrations using HPLC or LC-MS in preclinical models to correlate pharmacokinetics with pharmacodynamics, particularly in chronic dosing regimens .

Q. What experimental models are validated for studying this compound’s efficacy in COPD exacerbations?

The RESTORE trial (NCT01032304) serves as a clinical benchmark, employing a Phase III randomized, double-blind, placebo-controlled design in 467 COPD patients. Preclinically, guinea-pig models of allergic inflammation and murine models of LPS-induced lung injury are used to assess bronchodilation, ciliary function, and cytokine modulation .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in COPD patients using inhaled corticosteroids (ICS) be resolved?

The RESTORE study showed this compound’s benefits in reducing exacerbations regardless of ICS use, contradicting GOLD 2020 guidelines. To resolve this, conduct subgroup analyses stratified by ICS dosage, eosinophil counts, and exacerbation history. Network meta-analyses comparing this compound with other thiol-based drugs (e.g., NAC, S-carboxymethylcysteine) can clarify its relative efficacy .

Q. What methodological considerations are critical for designing trials to evaluate this compound’s impact on hospitalization rates in COPD?

Key factors include:

  • Endpoint selection : Time to first exacerbation, annualized exacerbation rate, and hospitalization duration.
  • Covariates : Adjust for ICS use, smoking status, and baseline FEV1.
  • Statistical power : Ensure adequate sample size (e.g., RESTORE included 254 moderate COPD patients) to detect clinically significant differences in hospitalization risk .

Q. Does this compound exhibit off-target effects in non-pulmonary diseases, such as rheumatoid arthritis or renal injury?

Preclinical studies suggest this compound reduces inflammation in Freund’s adjuvant-induced arthritis (20 mg/kg dose) and mitigates contrast-induced renal oxidative stress in mice. Researchers should explore these indications using disease-specific models (e.g., collagen-induced arthritis) and assess biomarkers like TNF-α, IL-6, and renal SOD/GSH levels .

Q. How can this compound’s molecular interactions be leveraged to develop novel derivatives with enhanced efficacy?

Structure-activity relationship (SAR) studies can modify this compound’s thiol group or carboxylate moiety to improve metabolic stability or target specificity. Techniques include:

  • Synthetic chemistry : Two-step synthesis via L-cysteine derivatives .
  • In silico modeling : Docking studies to predict binding affinity for NF-κB or bacterial adhesins .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s effect on exacerbation frequency and duration?

Use Poisson regression for count data (exacerbation rates) and Cox proportional hazards models for time-to-event outcomes (e.g., time to first exacerbation). In the RESTORE trial, a 47% reduction in exacerbation rate (0.27 vs. 0.51 events/patient/year) was reported, requiring intention-to-treat (ITT) and per-protocol analyses to address missing data .

Q. How do this compound’s antioxidant properties compare to other thiol-based agents in reducing oxidative stress biomarkers?

Comparative studies should measure biomarkers like 8-isoprostane (lipid peroxidation), myeloperoxidase (neutrophil activity), and total antioxidant capacity (TAC) in sputum/blood. This compound’s dual action (direct ROS scavenging + metabolite-mediated effects) may outperform NAC in long-term oxidative stress mitigation .

Q. Tables for Key Findings

Outcome This compound vs. Placebo Study
Annualized exacerbation rate0.27 vs. 0.51 (p < 0.001)RESTORE
Time to first exacerbation182 vs. 169 days (p = 0.03)RESTORE
Hospitalization risk reduction58.3% (mild exacerbations)Meta-analysis

Properties

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFORSXNKQLDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048735
Record name Erdosteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Erdosteine, is an orally administered mucolytic agent. It is classified as a thiol derivative and produced for the management of symptoms caused by chronic obstructive bronchitis. Erdosteine contains sulfhydryl groups which are released after hepatic first-pass metabolism in the liver. Its active metabolites (3 in number) exert both mucolytic activity and scavenging activity against free radicals. Erdosteine acts to regulate the production of mucus in the airway and regulates its viscosity while enhancing mucociliary transport. This leads to an increase in expectoration. Erdosteine shows inhibition against the effects of free radicals from cigarette smoke. Clinical studies in patients with chronic obstructive lung disease (COPD) have shown that this drug is generally safe and well tolerated. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild.
Record name Erdosteine
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CAS No.

84611-23-4, 105426-14-0
Record name Erdosteine
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Record name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(2-Pyrimidinylsulfinylmethyl)saccharin
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine
2-(2-Pyrimidinylsulfinylmethyl)saccharin
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine
2-(2-Pyrimidinylsulfinylmethyl)saccharin
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine
2-(2-Pyrimidinylsulfinylmethyl)saccharin
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine
2-(2-Pyrimidinylsulfinylmethyl)saccharin
2-(2-Pyrimidinylsulfinylmethyl)saccharin
Erdosteine

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